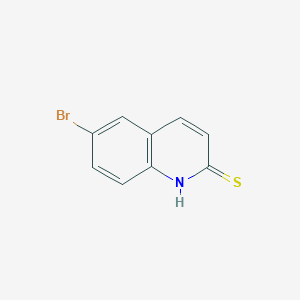

6-Bromoquinoline-2-thiol

Description

The Enduring Significance of the Quinoline (B57606) Nucleus in Organic Chemistry and Beyond

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of chemical research for over a century. numberanalytics.comfiveable.me Its planar structure and the presence of a nitrogen atom confer a rich and varied reactivity, making it a valuable building block in organic synthesis. numberanalytics.com The quinoline scaffold is present in a wide array of natural products, most notably the antimalarial alkaloid quinine, and forms the structural basis for numerous synthetic drugs, including chloroquine (B1663885) and ciprofloxacin. vedantu.combiosynce.comresearchgate.net

The versatility of the quinoline ring system stems from its ability to undergo various chemical transformations, including electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. numberanalytics.comfrontiersin.org This allows for the introduction of a wide range of substituents at different positions on the ring, leading to a vast library of derivatives with diverse pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov Beyond medicine, quinoline derivatives are also utilized in materials science for the development of dyes, catalysts, and corrosion inhibitors. numberanalytics.comwikipedia.org

Principles and Applications of Thiol Chemistry in Molecular Design and Synthesis

Thiol chemistry, centered around the sulfhydryl (-SH) functional group, offers a powerful and versatile toolbox for molecular design and synthesis. wikipedia.org Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity patterns. The thiol group is a potent nucleophile and can participate in a variety of reactions, including alkylation, oxidation to disulfides, and addition to electrophiles like maleimides and vinyl sulfones. acs.orgcreative-proteomics.com This reactivity has been harnessed in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov

In the realm of materials science, thiol-containing polymers are utilized for their redox responsiveness and self-healing properties. researchgate.net In medicinal chemistry and chemical biology, the thiol group of cysteine residues in proteins is a key target for covalent inhibitors and probes. creative-proteomics.com The ability of thiols to form reversible disulfide bonds is fundamental to protein folding and stability. Furthermore, thiol-based conjugation methods are widely employed to link polymers with biomolecules such as peptides and carbohydrates, creating advanced materials for drug delivery and diagnostics. acs.org

Rationale for Investigating 6-Bromoquinoline-2-thiol: Bridging Halogenation and Thiolation in Quinoline Scaffolds

The compound this compound represents a fascinating molecular architecture that combines the key features of a halogenated quinoline with a reactive thiol group. The bromine atom at the 6-position serves as a versatile handle for further synthetic modifications. Halogenated quinolines are important intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The position of the bromine atom can significantly influence the electronic properties and reactivity of the quinoline ring.

The thiol group at the 2-position introduces a site of high nucleophilicity, making the compound a valuable precursor for a variety of derivatives. The synthesis of quinoline-2-thiones (the tautomeric form of 2-thiol) has been a subject of interest, with methods developed for their regioselective synthesis. acs.orgorganic-chemistry.org The investigation of this compound is driven by the potential to leverage both the reactivity of the C-Br bond and the -SH group to create novel and complex quinoline-based structures. This dual functionality opens up avenues for the development of new therapeutic agents, with research indicating potential antimicrobial and anticancer properties for bromo- and thiol-substituted quinolines. It also holds promise in materials science for the synthesis of novel ligands and functional polymers.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZZBJAXNKLJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=S)N2)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups. For a related compound, 6-bromoquinoline (B19933), FTIR spectra have been recorded, providing insight into the quinoline (B57606) core's vibrational modes. nih.gov In 6-Bromoquinoline-2-thiol, the introduction of a thiol (-SH) group at the 2-position would give rise to characteristic absorption bands. Typically, the S-H stretching vibration is observed in the region of 2550-2600 cm⁻¹, which would be a key indicator of the thiol group's presence. Additionally, vibrations associated with the C-S bond would appear in the fingerprint region of the spectrum. The aromatic C-H and C=C stretching vibrations of the quinoline ring system are also expected.

Raman spectroscopy provides information complementary to FTIR. It measures the inelastic scattering of monochromatic light, revealing vibrational modes within the molecule. For the parent compound, 6-bromoquinoline, FT-Raman spectra have been documented. nih.gov In the case of this compound, Raman spectroscopy would also be sensitive to the S-H and C-S vibrations. Often, symmetric vibrations and bonds involving heavier atoms, like the C-Br bond, produce strong Raman signals. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the related 6-bromoquinoline, ¹H NMR data is available, showing characteristic signals for the protons on the quinoline ring system. nih.govchemicalbook.com In this compound, the presence of the thiol group would introduce a proton signal (S-H), the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding. The electronic effects of the thiol group would also influence the chemical shifts of the adjacent protons on the quinoline ring. The protons on the aromatic rings will typically appear as doublets, triplets, or multiplets, and their specific splitting patterns and coupling constants provide information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 7.2 - 7.4 | d |

| H4 | 7.6 - 7.8 | d |

| H5 | 7.9 - 8.1 | d |

| H7 | 7.5 - 7.7 | dd |

| H8 | 8.2 - 8.4 | d |

| SH | 3.0 - 4.0 | s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. chemicalbook.com For this compound, the spectrum would show nine distinct signals corresponding to the nine carbon atoms of the bromo-substituted quinoline core. The carbon atom attached to the thiol group (C-2) would exhibit a characteristic chemical shift, typically in the range of 170-180 ppm, due to the presence of the sulfur atom. The carbon atom bonded to the bromine (C-6) would also have a specific chemical shift influenced by the halogen's electronegativity. The remaining carbon signals would correspond to the other carbons in the quinoline ring system.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 175 - 180 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 140 - 145 |

| C5 | 128 - 132 |

| C6 | 118 - 122 |

| C7 | 130 - 135 |

| C8 | 125 - 130 |

| C8a | 148 - 152 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum links a proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental formula. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are instrumental in analyzing organosulfur compounds like thiols.

For this compound, HRMS would confirm the molecular formula, C₉H₆BrNS. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio, leading to two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide further structural information. The fragmentation pattern of this compound would be influenced by the stability of the quinoline ring and the reactivity of the thiol group. Potential fragmentation pathways could include the loss of a sulfur atom (S) or a sulfhydryl radical (•SH). The analysis of thiol-containing molecules by mass spectrometry can sometimes be complex due to the reactivity of the thiol group, which can be oxidized to form species such as sulfenic acids (Cys-SOH), resulting in a mass increase of 16 Da.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The quinoline-2-thiol (B7765226) scaffold exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. Quantum mechanical calculations and experimental absorption spectra confirm that the thione tautomer is the predominant form in solution.

For the parent compound, quinoline-2-thiol/quinoline-2(1H)-thione, the absorption spectrum shows distinct bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. The introduction of a bromine atom at the 6-position of the quinoline ring is expected to influence these transitions. As a halogen, bromine can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. This substitution on the chromophore would likely result in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline-2-thiol.

Below are the calculated and experimental absorption maxima for the parent compound, quinoline-2(1H)-thione.

| Method | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Calculated | Not Applicable | 358.8 nm, 269.8 nm | |

| Experimental | H₂O | 361 nm, 271 nm |

Fluorescence spectroscopy provides insights into a molecule's photophysical properties by measuring the light it emits after being electronically excited. Many heterocyclic thiols and thiones are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes, such as intersystem crossing, which are often facilitated by the sulfur atom.

Studies on the parent compound, quinoline-2(1H)-thione, confirm that it is non-fluorescent when excited at its absorption maxima. However, the fluorescence of such systems can sometimes be "turned on" in the presence of specific analytes. For instance, an increase in fluorescence is observed when quinoline-2-thiol is exposed to nitroxyl (B88944) (HNO), a molecule of interest in cardiovascular research. This suggests that while this compound itself may be non-emissive, it could serve as a platform for developing chemosensors where fluorescence is triggered by a specific chemical reaction or binding event. In contrast, some alkylated derivatives of quinoline-2-thiol are fluorescent, and their emission can be quenched by interactions with metal ions.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

To date, a single-crystal structure for this compound has not been reported in the referenced literature. However, if suitable crystals were obtained, the analysis would provide invaluable data. The results would definitively confirm the thione tautomer in the solid state and quantify the planarity of the quinoline ring system. Furthermore, it would reveal how the bromine and sulfur atoms influence the crystal packing through halogen bonding or other non-covalent interactions.

The data obtained from such an analysis is typically presented in a standardized format, as illustrated in the hypothetical table below for a generic heterocyclic compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆BrNS |

| Formula weight | 240.12 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.870(1) |

| b (Å) | 15.968(2) |

| c (Å) | 11.979(2) |

| β (°) | 100.28(1) |

| Volume (ų) | 1481.4(5) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 6 Bromoquinoline 2 Thiol

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and reaction products, providing a comprehensive understanding of the reaction pathway.

A key aspect of studying reaction mechanisms is the characterization of transition states and the calculation of the associated energy barriers. The transition state is the highest energy point along the reaction coordinate and determines the rate of the reaction. DFT calculations are commonly used to locate and characterize transition state structures. nih.gov

For 6-Bromoquinoline-2-thiol, a likely reaction is the S-alkylation of the thiol group. Computational studies can model the reaction with an alkylating agent, locate the transition state for the nucleophilic attack of the sulfur atom, and calculate the activation energy. Vibrational frequency analysis is then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netbeilstein-journals.org

Solvents can have a significant impact on reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on a reaction. nih.gov The PCM treats the solvent as a continuous dielectric medium, which can solvate the reactants, transition state, and products to different extents, thereby altering the energy profile of the reaction.

For this compound, the tautomeric equilibrium between the thiol and thione forms can be influenced by the polarity of the solvent. nih.gov In polar solvents, the more polar thione tautomer may be stabilized, which would affect the reactivity of the molecule. nih.gov Computational studies using the PCM can predict the relative energies of the tautomers in different solvents and how the solvent affects the energy barriers of reactions, such as S-alkylation or oxidation of the thiol group. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational flexibility and dynamic behavior of this compound in a simulated physiological environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of this methodology and studies on related quinoline (B57606) derivatives allow for a theoretical exploration of its expected behavior. nih.gov

It is established that a tautomeric equilibrium exists for quinoline-2-thiol (B7765226), where it can interconvert to its thione form, quinoline-2(1H)-thione. researchgate.net Quantum mechanical calculations on the parent quinoline-2-thiol predict that the thione tautomer is the major form. researchgate.net This tautomerism would significantly influence the conformational preferences and the nature of intermolecular interactions.

The rotational barrier of the C-S bond would be influenced by steric hindrance from the adjacent nitrogen atom in the quinoline ring and electronic effects from both the bromine substituent and the aromatic system. Computational studies on related substituted aromatic thiols could provide estimates for these rotational barriers, which are critical for understanding the molecule's ability to adopt different conformations required for biological activity.

The chemical structure of this compound, featuring a bromine atom and a thiol group, suggests the potential for various intermolecular interactions that can lead to aggregation. The thiol group can act as both a hydrogen bond donor and acceptor, facilitating interactions with other molecules, including self-aggregation. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

Furthermore, the planar aromatic quinoline ring system can engage in π-π stacking interactions, which are crucial for the stabilization of molecular aggregates. Studies on other quinoline-based compounds have demonstrated their tendency to form J-aggregates in aqueous media, a phenomenon that can be investigated using techniques like dynamic light scattering (DLS). The aggregation behavior is significant as it can influence the compound's solubility, bioavailability, and mechanism of action.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, plays a pivotal role in predicting the biological activity of compounds like this compound and in understanding their interactions with biological targets at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. For a series of quinoline derivatives, these descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Table 1: Potentially Relevant Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptors | Potential Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule in a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the molecular structure and branching. |

The development of a robust QSAR model for this compound and its analogs would involve the calculation of these descriptors and their correlation with experimentally determined biological activities, such as inhibitory concentrations (IC50) against a specific target. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Given that quinoline derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphatases, these represent logical targets for theoretical docking studies with this compound. nih.govnih.gov For instance, studies on structurally related 6-bromo quinazoline (B50416) derivatives have explored their binding to the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

A hypothetical docking study of this compound into the ATP-binding site of a kinase like EGFR could reveal the following theoretical binding modes:

Hydrogen Bonding: The thiol group and the nitrogen atom of the quinoline ring could form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

Halogen Bonding: The bromine atom at the 6-position could form a halogen bond with a carbonyl oxygen or other electron-rich residue in the binding pocket, contributing to the binding affinity and selectivity.

Hydrophobic Interactions: The aromatic quinoline ring would likely engage in hydrophobic interactions with nonpolar residues within the active site.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Interaction Type | Potential Interacting Residues (Example: EGFR) |

| Hydrogen Bond | Met793 (hinge region), Thr790 (gatekeeper residue) |

| Halogen Bond | Carbonyl oxygen of a backbone amide |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

Such theoretical docking studies are instrumental in generating hypotheses about the mechanism of action of this compound and can guide the design of more potent and selective analogs. nih.gov The binding energy values obtained from these simulations can provide a qualitative ranking of the binding affinity of different derivatives. nih.gov

Advanced Applications and Research Frontiers of this compound in Chemical Sciences

The heterocyclic compound this compound is a subject of growing interest in chemical research, valued for its distinct molecular architecture. Featuring a quinoline core substituted with both a bromine atom and a thiol group, it possesses two reactive sites. This dual functionality makes it a versatile tool in synthetic chemistry and materials science, enabling a wide range of chemical transformations and applications.

Research Applications

Role in Medicinal Chemistry

The quinoline (B57606) scaffold is a well-established pharmacophore, and the introduction of bromo and thiol groups can modulate its biological activity. nih.gov Research has shown that some quinoline derivatives possess significant biological properties.

Antimicrobial and Anticancer Potential

Studies on related compounds suggest that this compound could exhibit antimicrobial and anticancer properties. For instance, certain bromoquinoline derivatives have shown activity against various bacterial strains. The thiol group can interact with biological targets, such as cysteine residues in enzymes, which can be a mechanism for inhibiting the growth of cancer cells. While direct studies on this compound are limited, its structural motifs are present in compounds with demonstrated biological activity, making it a promising candidate for further investigation in these areas.

Utility in Materials Science and Catalysis

Beyond its potential in medicine, this compound also has applications in materials science.

Ligand Synthesis and Coordination Chemistry

The thiol group and the nitrogen atom of the quinoline ring can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel metal complexes. These complexes could have interesting catalytic properties or be used in the development of new materials with specific electronic or optical properties. The ability to further functionalize the molecule via the bromo group adds another layer of versatility for creating complex, multi-functional materials.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable and green protocols for the synthesis of 6-Bromoquinoline-2-thiol and its derivatives, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. mans.edu.placs.org The application of microwave irradiation to the synthesis of quinoline (B57606) derivatives has been shown to be highly effective. Current time information in Larimer County, US.researchgate.netresearchgate.net Future studies could explore microwave-assisted thionation of 6-bromo-2-hydroxyquinoline or the direct introduction of the thiol group onto the 6-bromoquinoline (B19933) scaffold under microwave conditions. The potential advantages include accelerated reaction rates and the possibility of using greener solvents.

Biocatalytic and Chemo-Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully employed in the synthesis of quinolines and 2-quinolones. nih.govresearchgate.netmdpi.com Research could be directed towards identifying or engineering enzymes capable of regioselectively introducing the thiol group onto the 6-bromoquinoline core or its precursors. This approach could lead to highly efficient and enantioselective syntheses under mild, aqueous conditions.

The table below summarizes potential green synthetic approaches for this compound.

| Green Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mans.edu.placs.org | Optimization of microwave parameters for the thionation of 6-bromo-2-hydroxyquinoline. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov | Screening and engineering of enzymes for the direct thiolation of 6-bromoquinoline. |

| Sonochemical Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Investigation of ultrasound-promoted synthesis from suitable precursors. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for the synthesis of this compound. |

Investigation of Novel Reactivity and Selectivity Profiles

The dual reactivity of this compound, stemming from the electrophilic nature of the quinoline ring and the nucleophilic character of the thiol group, opens up a vast landscape for exploring novel chemical transformations.

C-H Activation and Functionalization: Recent advances in transition-metal-catalyzed C-H activation offer a powerful strategy for the direct functionalization of the quinoline core. mdpi.com Future research could focus on the regioselective C-H activation of this compound to introduce new substituents at various positions, leading to a diverse library of novel compounds with potentially interesting properties. Density Functional Theory (DFT) calculations could be employed to predict the most favorable sites for C-H activation. mdpi.com

Thiol-Ene and Thiol-Yne Click Chemistry: The "click" chemistry paradigm, particularly thiol-ene and thiol-yne reactions, provides a highly efficient and atom-economical method for forming carbon-sulfur bonds. acs.org The thiol group of this compound is an ideal handle for participating in these reactions, allowing for its conjugation to a wide range of molecules, including polymers and biomolecules. nih.govrsc.org This could be explored for the development of novel materials and bioconjugates.

Exploiting the Tautomeric Equilibrium: Quinoline-2-thiol (B7765226) exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. researchgate.net This equilibrium can be influenced by the solvent and pH. Future studies could investigate how to control and exploit this tautomerism to achieve novel reactivity and selectivity in reactions involving either the thiol or the thione form.

Advanced Spectroscopic Techniques for In-Situ Monitoring

The implementation of Process Analytical Technology (PAT) is becoming increasingly important in modern chemical synthesis for ensuring process understanding, control, and quality. bruker.comwatertechnologies.comnih.gov Advanced spectroscopic techniques can provide real-time, in-situ monitoring of reactions involving this compound, offering valuable kinetic and mechanistic insights.

In-Situ Raman and NMR Spectroscopy: Raman spectroscopy is a powerful tool for monitoring the solid phase in slurries and can be used to track polymorphic transformations during crystallization. crystallizationsystems.comcrystallizationsystems.comresearchgate.netnih.gov In-situ Raman could be employed to monitor the formation of this compound, providing real-time data on reaction progress and the potential formation of different crystalline forms. Similarly, in-situ NMR spectroscopy can provide detailed kinetic information on reactions in solution, such as the thiol addition to a precursor molecule. nih.govrsc.orgresearchgate.net

Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS is an ambient ionization technique that allows for the rapid analysis of reaction mixtures with minimal sample preparation. researchgate.net It could be a valuable tool for high-throughput screening of reaction conditions for the synthesis and derivatization of this compound, providing immediate feedback on product formation and purity.

The following table highlights advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application in this compound Research | Information Gained |

| In-Situ Raman Spectroscopy | Monitoring crystallization and synthesis. crystallizationsystems.comcrystallizationsystems.com | Real-time reaction progress, polymorphic form identification. |

| In-Situ NMR Spectroscopy | Kinetic studies of synthesis and derivatization reactions. nih.govresearchgate.net | Reaction kinetics, intermediate identification, mechanistic insights. |

| DART-Mass Spectrometry | High-throughput reaction screening. researchgate.net | Rapid product identification and purity assessment. |

| UV-Vis Spectroscopy | Studying tautomeric equilibrium and metal complexation. researchgate.net | Information on electronic transitions and binding events. |

High-Throughput Computational Screening and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. These methods can be applied to this compound and its derivatives to predict their behavior and guide experimental efforts.

Quantum Chemical Calculations: DFT and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netrsc.orgresearchgate.net Such calculations can provide insights into reaction mechanisms, predict the regioselectivity of functionalization reactions, and aid in the interpretation of spectroscopic data.

3D-QSAR and Molecular Docking: For applications in medicinal chemistry, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and molecular docking simulations can be employed to design novel this compound derivatives with enhanced biological activity. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov These computational approaches can predict the binding affinity of ligands to target proteins and guide the synthesis of more potent compounds.

In Silico Screening for Materials Science: Computational screening can be utilized to predict the properties of materials derived from this compound scaffolds. For instance, the electronic and optical properties of potential organic light-emitting diode (OLED) materials or the gas sorption properties of metal-organic frameworks (MOFs) incorporating this building block could be evaluated computationally before their synthesis. nih.gov

Exploration of Advanced Functional Materials Derived from this compound Scaffolds

The unique combination of a quinoline ring, a bromine atom, and a thiol group makes this compound a highly attractive building block for the construction of advanced functional materials.

Fluorescent Sensors: Quinoline derivatives are known for their fluorescent properties and have been utilized as sensors for metal ions and pH. researchgate.netacs.orgacs.org The thiol group in this compound can act as a binding site for heavy metal ions, and its presence can modulate the fluorescence of the quinoline core upon binding. This could be exploited to develop selective and sensitive fluorescent sensors for environmental monitoring or biological imaging.

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. youtube.comyoutube.com The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group in this compound can act as coordination sites for metal ions, making it a potential linker for the synthesis of novel MOFs. nih.govyoutube.com The bromine atom could also be used for post-synthetic modification of the MOF structure.

Optoelectronic Materials: Quinoline-based compounds have been investigated for their potential in optoelectronic applications, such as OLEDs, due to their electron-transporting capabilities and chemical stability. nih.govresearchgate.net The introduction of the thiol group provides a handle for further functionalization and tuning of the electronic properties of the resulting materials. Research could focus on synthesizing and characterizing polymers and small molecules derived from this compound for their use in electronic devices.

The table below outlines potential advanced materials derived from this compound.

| Material Type | Potential Application | Key Features of this compound |

| Fluorescent Sensors | Detection of heavy metal ions, pH sensing. researchgate.netacs.org | Quinoline fluorophore, thiol binding site. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation. nih.govyoutube.com | N- and S-donor sites for metal coordination. |

| Optoelectronic Materials | Organic light-emitting diodes (OLEDs), solar cells. nih.gov | Electron-transporting quinoline core, tunable properties via thiol functionalization. |

| Anticancer Agents | Drug discovery and development. nih.gov | Quinoline scaffold with potential for diverse functionalization. |

| Corrosion Inhibitors | Protection of metals in acidic environments. | Heterocyclic structure with potential for surface adsorption. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.